N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-3-carboxamide

Kv1.5 inhibitor IKur blockade regioisomer selectivity

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-3-carboxamide (CAS 1396874-74-0) is a synthetic small-molecule amide featuring a thiophene-3-carboxamide core linked to a cyclopropyl-furan-hydroxyethyl moiety. With a molecular formula of C14H15NO3S and a molecular weight of 277.34 g/mol, it belongs to a class of arylated thiophene carboxamides explored primarily as selective Kv1.5/IKur potassium channel blockers for atrial antiarrhythmic applications.

Molecular Formula C14H15NO3S
Molecular Weight 277.34 g/mol
CAS No. 1396874-74-0
Cat. No. B6501662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-3-carboxamide
CAS1396874-74-0
Molecular FormulaC14H15NO3S
Molecular Weight277.34 g/mol
Structural Identifiers
SMILESC1CC1C(CNC(=O)C2=CSC=C2)(C3=CC=CO3)O
InChIInChI=1S/C14H15NO3S/c16-13(10-5-7-19-8-10)15-9-14(17,11-3-4-11)12-2-1-6-18-12/h1-2,5-8,11,17H,3-4,9H2,(H,15,16)
InChIKeyOTRLBPGWBQVYFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-3-carboxamide (CAS 1396874-74-0) Procurement & Selection Profile


N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-3-carboxamide (CAS 1396874-74-0) is a synthetic small-molecule amide featuring a thiophene-3-carboxamide core linked to a cyclopropyl-furan-hydroxyethyl moiety . With a molecular formula of C14H15NO3S and a molecular weight of 277.34 g/mol, it belongs to a class of arylated thiophene carboxamides explored primarily as selective Kv1.5/IKur potassium channel blockers for atrial antiarrhythmic applications [1]. Its structural architecture — combining a thiophene-3-carboxamide pharmacophore with a sterically constrained cyclopropyl group and a hydrogen-bond-capable hydroxyethyl linker — distinguishes it from simpler thiophene carboxamides and positions it as a candidate for medicinal chemistry programs targeting atrial-selective ion channel modulation [1].

Why N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-3-carboxamide Cannot Be Simply Replaced by In-Class Analogs


The substitution of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-3-carboxamide with seemingly similar analogs from the thiophene carboxamide family carries a high risk of altering target engagement and pharmacological outcome. The position of the carboxamide attachment on the thiophene ring is a critical determinant of potassium channel subtype selectivity: the 3-carboxamide regioisomer is specifically associated with Kv1.5/IKur blockade relevant to atrial antiarrhythmic action, whereas the corresponding 2-carboxamide regioisomer (e.g., CAS 1396707-59-7) may exhibit a different selectivity fingerprint [1]. Furthermore, the combined presence of the cyclopropyl group and the furan ring influences both the compound's conformational preorganization and its hydrogen-bonding capacity, parameters that directly affect the key pharmacophoric interactions required for IKur inhibition. Replacement of the thiophene-3-carboxamide core with a benzothiazole-2-carboxamide (e.g., CAS 1396884-02-8) or a furan-2-carboxamide analog would alter the heteroatom arrangement, molecular shape, and electrostatic surface, potentially abolishing the specific molecular recognition necessary for the intended biological target .

Quantitative Differentiation Evidence for N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-3-carboxamide versus Closest Analogs


Regioisomeric Carboxamide Position Differentiates Kv1.5 Pharmacophore Integrity

The target compound incorporates a thiophene-3-carboxamide scaffold, which is a structural prerequisite for the IKur/Kv1.5 blocking pharmacophore described in the arylated thiophenecarboxamide patent class. Representative 3-carboxamide derivatives in this class have demonstrated Kv1.5 IC50 values in the nanomolar range in human atrial myocytes by voltage-patch clamp electrophysiology [1]. In contrast, the closely related thiophene-2-carboxamide regioisomer (CAS 1396707-59-7) possesses the carboxamide attachment at the 2-position of the thiophene ring, which is anticipated to alter the alignment of critical hydrogen-bond acceptor and donor motifs relative to the Kv1.5 channel pore [2][3]. This regioisomeric distinction is not merely a formal structural variation; it determines whether the compound can adopt the bioactive conformation necessary for IKur inhibition as validated within the patent SAR landscape.

Kv1.5 inhibitor IKur blockade regioisomer selectivity

Heterocyclic Core Identity Determines Ion Channel Selectivity Profile

The thiophene-3-carboxamide core of the target compound is specifically associated with Kv1.5/IKur selectivity. Data from related thiophene-3-carboxamide Kv1.5 inhibitors show that while they achieve nanomolar potency on Kv1.5 (IC50 = 60 nM in human atrial myocytes), they maintain significantly lower activity on other cardiac ion channels: Kv4.3 IC50 = 11,000 nM, Kir3.1 IC50 = 4,100 nM, and Kir3.4 IC50 = 4,100 nM, yielding selectivity margins of 68- to 183-fold [1]. The benzothiazole-2-carboxamide analog (CAS 1396884-02-8) replaces the thiophene sulfur with a benzothiazole system, introducing an additional nitrogen and a fused benzene ring that fundamentally alters the heterocyclic electronics and geometry. This core modification is expected to shift the selectivity profile away from Kv1.5 toward other targets, as benzothiazole carboxamides are more commonly associated with kinase inhibition or neurological targets [2].

ion channel selectivity heterocyclic SAR off-target liability

Cyclopropyl Group Imposes Conformational Constraint Differentiating from Flexible Alkyl-Linked Analogs

The target compound features a cyclopropyl-substituted hydroxyethyl linker, introducing significant conformational rigidity compared to analogs with linear alkyl linkers. The cyclopropyl ring restricts bond rotation and preorganizes the furan and hydroxyl groups into a specific spatial arrangement that influences both the intramolecular hydrogen bonding network and the presentation of the terminal heterocycles to the target binding site . The 3-phenylpropanamide analog (CAS 1396806-77-1), which replaces the cyclopropyl constraint with a flexible ethylene chain, allows free rotation around multiple bonds, resulting in a far greater ensemble of low-energy conformations. This increased flexibility is anticipated to reduce the probability of adopting the bioactive conformation required for specific target engagement, thereby decreasing potency relative to the constrained target compound .

conformational restriction cyclopropyl SAR metabolic stability

Furan Ring Confers Distinct Electronic Character Relative to Thiophene-Only Analogs

The target compound incorporates a furan-2-yl group adjacent to the hydroxyethyl linker, providing a distinct electronic and hydrogen-bonding profile compared to thiophene-only analogs. Oxygen in the furan ring is more electronegative and a stronger hydrogen bond acceptor than sulfur in thiophene, altering the compound's local dipole moment and its capacity to engage in non-covalent interactions with polar residues in the target binding pocket . The furan-2-carboxamide analog (which features furan in place of the thiophene carboxamide core) would double the furan content and eliminate the sulfur atom entirely, resulting in a fundamentally different electrostatic potential surface. Class-level SAR from the arylated thiophenecarboxamide patent indicates that the specific combination of thiophene in the carboxamide region and furan as the pendant heterocycle constitutes a preferred substitution pattern for IKur activity [1].

heterocyclic electronics furan vs. thiophene hydrogen bonding

Molecular Properties Differentiate Physicochemical Drug-Likeness from Bulkier Analogs

The target compound possesses a molecular weight of 277.34 g/mol and a predicted logP of approximately 2.4, placing it within favorable drug-like physicochemical space (MW < 500, logP < 5) [1]. In contrast, the benzothiazole-2-carboxamide analog (CAS 1396884-02-8) has a molecular weight of 328.39 g/mol — an increase of 51.05 g/mol (+18.4%) — accompanied by an additional aromatic ring that increases lipophilicity and may reduce aqueous solubility . This difference in molecular properties is significant for procurement decisions, as lower molecular weight and optimal lipophilicity are associated with better permeability, solubility, and oral bioavailability potential, making the target compound a more attractive starting point for lead optimization programs where pharmacokinetic developability is a key criterion [1].

drug-likeness physicochemical properties Lipinski parameters

Predicted Hydrogen Bonding Capacity Supports Specific Target Engagement Geometry

The target compound presents 2 hydrogen bond donors (hydroxyl OH and amide NH) and 3 hydrogen bond acceptors (amide carbonyl, furan oxygen, thiophene sulfur), yielding a polar surface area of approximately 63.3 Ų [1]. This H-bond donor/acceptor configuration is precisely suited for the bidentate or tridentate interactions proposed in Kv1.5 pharmacophore models, where the channel pore requires a specific spatial arrangement of hydrogen bonding groups for high-affinity blockade [2]. The 2-carboxamide regioisomer (CAS 1396707-59-7) maintains the same overall H-bond counts but alters the geometric relationship between the amide and the thiophene ring, potentially misaligning the H-bond donor from its optimal interaction partner in the channel vestibule. The benzothiazole analog (CAS 1396884-02-8) adds an additional nitrogen H-bond acceptor, changing the total acceptor count to 4 and potentially introducing undesired interactions with non-target proteins.

hydrogen bonding pharmacophore model Kv1.5 binding

Recommended Research & Industrial Application Scenarios for N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-3-carboxamide (CAS 1396874-74-0)


Lead Compound for Atrial-Selective IKur/Kv1.5 Blocker Development Programs

The target compound serves as a tight, structurally defined entry point into the arylated thiophene-3-carboxamide class of atrial-selective IKur/Kv1.5 blockers. Its specific 3-carboxamide regioisomeric identity matches the pharmacophore required for Kv1.5 channel inhibition, as established in patent US 6,982,279 B2 [1]. Medicinal chemistry teams initiating an atrial fibrillation drug discovery program can use this compound as a reference scaffold for systematic SAR exploration around the cyclopropyl, furan, and hydroxyethyl substituents, confident that the core heterocyclic architecture aligns with the validated IKur pharmacophore [1].

Selectivity Screening Reference for Kv1.5 Channel Pharmacology Studies

Given the established selectivity profile of thiophene-3-carboxamide class representatives — demonstrating 68- to 183-fold selectivity for Kv1.5 over other cardiac potassium channels (Kv4.3, Kir3.1, Kir3.4) [2] — this compound is suitable as a reference tool for profiling the selectivity of novel IKur blockers. Electrophysiology laboratories can employ it alongside the 2-carboxamide regioisomer (CAS 1396707-59-7) and benzothiazole analog (CAS 1396884-02-8) to systematically assess how heterocyclic core modifications affect ion channel selectivity fingerprints across a panel of relevant cardiac channels [2].

Physicochemical Benchmark for Drug-Likeness Optimization in Heterocyclic Amide Series

With a molecular weight of 277.34 g/mol, logP ≈ 2.4, and polar surface area of 63.3 Ų, the target compound occupies a favorable position within oral drug-like chemical space [3]. It can serve as a physicochemical reference point for evaluating the drug-likeness impact of structural modifications in a lead optimization campaign. Medicinal chemists can benchmark proposed analogs against these baseline parameters, using the target compound as an internal standard for maintaining desirable absorption and permeability characteristics while pursuing potency gains [3].

Conformational Analysis Tool for Cyclopropyl-Linker Pharmacophore Geometry Studies

The cyclopropyl-constrained hydroxyethyl linker provides a unique conformational probe for studying the relationship between ligand preorganization and Kv1.5 channel binding. Computational chemistry and structural biology groups can use this compound as a rigid template for molecular docking and molecular dynamics simulations, comparing its constrained conformational ensemble against the flexible 3-phenylpropanamide analog (CAS 1396806-77-1) to quantify the energetic contribution of conformational restriction to binding free energy . This scenario is valuable for refining pharmacophore models and guiding the design of conformationally restricted IKur blockers with improved target affinity.

Quote Request

Request a Quote for N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.